molecular formula C21H19IN2O3 B11553554 2-(3,4-Dimethylphenoxy)-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide

2-(3,4-Dimethylphenoxy)-N'-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11553554
M. Wt: 474.3 g/mol
InChI Key: MXEORFIJELMDSY-FSJBWODESA-N
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Description

2-(3,4-Dimethylphenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a furan moiety, and a hydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dimethylphenol with an appropriate halogenated compound to form 3,4-dimethylphenoxy derivative. This intermediate is then reacted with hydrazine hydrate to form the hydrazide linkage. The final step involves the condensation of the hydrazide with 5-(4-iodophenyl)furan-2-carbaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethylphenoxy)-N’-[(E)-[5-(4-iodophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its unique combination of aromatic, furan, and hydrazide functionalities. This structural diversity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C21H19IN2O3

Molecular Weight

474.3 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H19IN2O3/c1-14-3-8-18(11-15(14)2)26-13-21(25)24-23-12-19-9-10-20(27-19)16-4-6-17(22)7-5-16/h3-12H,13H2,1-2H3,(H,24,25)/b23-12+

InChI Key

MXEORFIJELMDSY-FSJBWODESA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I)C

Origin of Product

United States

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